N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Scientific Research Applications
N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
The synthesis of N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve the use of esters of 3-oxocarboxylic acid, which undergoes dehydration in an acidic environment to form the piperidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzhydryl-3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:
Pyridine derivatives: Known for their antimicrobial and antiviral activities.
Indole derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific structure and the presence of both the piperidine and pyrimidine moieties, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
N-benzhydryl-3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-16-23(27-19(2)26-18)31-22-14-9-15-29(17-22)25(30)28-24(20-10-5-3-6-11-20)21-12-7-4-8-13-21/h3-8,10-13,16,22,24H,9,14-15,17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOLTGSOVYBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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